3-Methyl-6-(trifluoromethyl)-1H-indazole is a fluorinated derivative of indazole, characterized by a methyl group at the 3-position and a trifluoromethyl group at the 6-position of the indazole ring. Its molecular formula is CHFN, with a molecular weight of approximately 186.13 g/mol. This compound exhibits unique structural features that contribute to its chemical properties and potential biological activities. The trifluoromethyl group is known to enhance the reactivity and stability of the compound, making it of interest in various scientific fields, particularly medicinal chemistry and material science.
The information regarding 3-Methyl-6-(trifluoromethyl)-1H-indazole has been derived from various scientific literature and databases, including synthesis methods, structural analyses, and applications in biological systems. Notably, studies have focused on its synthesis and characterization through techniques like NMR spectroscopy and X-ray crystallography .
3-Methyl-6-(trifluoromethyl)-1H-indazole belongs to the class of indazoles, which are bicyclic compounds containing a fused benzene and pyrazole ring. Indazoles are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of fluorine atoms in this compound enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies .
The synthesis of 3-Methyl-6-(trifluoromethyl)-1H-indazole typically involves several key steps:
Common methods for synthesizing this compound include:
The molecular structure of 3-Methyl-6-(trifluoromethyl)-1H-indazole features:
This arrangement significantly influences its electronic properties and reactivity.
The reactivity of 3-Methyl-6-(trifluoromethyl)-1H-indazole is influenced by its unique substituents:
Typical reactions include:
While specific research on the mechanism of action for 3-Methyl-6-(trifluoromethyl)-1H-indazole is limited, it is known to interact with biological targets such as cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence pharmacokinetic profiles. Understanding these interactions is vital for predicting potential drug-drug interactions and therapeutic efficacy.
3-Methyl-6-(trifluoromethyl)-1H-indazole finds applications in various scientific fields:
The strategic incorporation of fluorine atoms and trifluoromethyl (-CF₃) groups into bioactive molecules has revolutionized medicinal chemistry, with fluorinated indazoles emerging as privileged scaffolds in pharmaceutical development. The historical trajectory of these compounds is marked by their evolution from simple aromatic fluorination to sophisticated molecular designs leveraging the unique physicochemical properties of fluorine. The trifluoromethyl group, in particular, gained prominence due to its ability to enhance metabolic stability, membrane permeability, and target binding affinity through steric, electronic, and hydrophobic effects. Early examples include anti-inflammatory agents like benzydamine, but recent decades have witnessed a surge in complex fluorinated indazole derivatives addressing diverse therapeutic targets [1] [4].
A pivotal advancement was the discovery that -CF₃ substitution at key positions could dramatically improve pharmacokinetic profiles. For instance, the FDA-approved PARP inhibitor niraparib (containing a fluorinated benzyl group) and tyrosine kinase inhibitor pazopanib highlight the clinical impact of fluorinated heterocycles. Research specifically on 6-trifluoromethylindazoles gained momentum when structure-activity relationship (SAR) studies demonstrated that the -CF₃ group at the 6-position significantly enhances binding interactions with hydrophobic enzyme pockets while resisting oxidative metabolism. This is exemplified by DG167, an indazole sulfonamide anti-tubercular agent, where the trifluoromethyl group contributes to optimal target engagement with mycobacterial enzymes [6]. Computational analyses further revealed that the strong electron-withdrawing nature of -CF₃ modulates indazole ring electronics, facilitating hydrogen bonding and dipole interactions critical for biological activity [4].
Table 1: Notable Fluorinated Indazole-Based Pharmaceuticals
Compound Name | Therapeutic Area | Key Fluorination Pattern | Target/Mechanism |
---|---|---|---|
Niraparib | Oncology | Fluorinated benzyl group | PARP inhibitor |
Pazopanib | Oncology | Diffuse fluorination | Multi-tyrosine kinase inhibitor |
DG167 (Preclinical) | Anti-tubercular | Indazole sulfonamide with -CF₃ | Mycobacterial membrane disruption |
Alpelisib | Oncology (FDA-approved) | Trifluoromethyl pyridine | PI3Kα inhibitor |
Ubrogepant | Migraine (FDA-approved) | 2,2,2-Trifluoroethyl side chain | CGRP receptor antagonist |
The trifluoromethyl group (-CF₃) is a cornerstone of modern medicinal chemistry due to its multifaceted influence on drug-like properties. Its integration into heterocyclic frameworks like indazoles confers three key advantages:
Molecular docking studies of trifluoromethylated indazoles with targets like DprE1 (decaprenylphosphoryl-β-D-ribose2′-epimerase) in Mycobacterium tuberculosis show the -CF₃ group engaging in hydrophobic pocket interactions and fluorine-specific contacts (e.g., C-F···H-N hydrogen bonds), contributing to nanomolar affinity. This "fluorine magic" underpins the design of covalent inhibitors where -CF₃ stabilizes transition states or reactive intermediates [5] [6].
Table 2: Impact of -CF₃ on Key Physicochemical and Pharmacological Parameters
Parameter | Effect of -CF₃ Group | Consequence for Drug Action |
---|---|---|
Lipophilicity (logP) | ↑ Increase by 0.5–1.0 log units | Enhanced membrane permeability |
Metabolic Stability | ↑ Resistance to oxidative metabolism | Prolonged half-life, reduced clearance |
pKa Modulation | ↓ Lowering of basic center pKa | Strengthened ionic interactions with targets |
Binding Affinity | ↑ Hydrophobic and dipolar interactions | Improved IC₅₀ values for enzyme inhibition |
Crystal Packing | Altered molecular conformation | Improved solubility via cocrystal formation |
The structural motif of 3-methyl-6-(trifluoromethyl)-1H-indazole represents a versatile chemical template with applications spanning drug discovery, materials science, and chemical biology. Its synthesis, typically achieved via Rh(III)-catalyzed C-H activation/[4+2] annulations or condensation of 3-aminoindazoles with trifluoromethylated β-diketones, enables scalable production for diverse R&D applications [2] [5].
The ongoing exploration of this scaffold focuses on leveraging trifluoromethyl-directed regioselective functionalization and asymmetric catalysis to access enantiopure derivatives for probing stereospecific biological interactions [4] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: